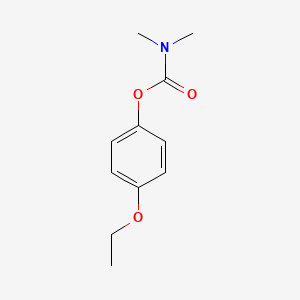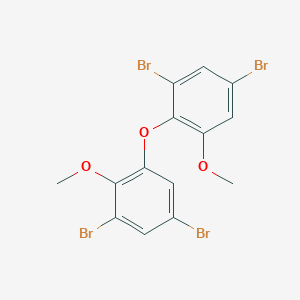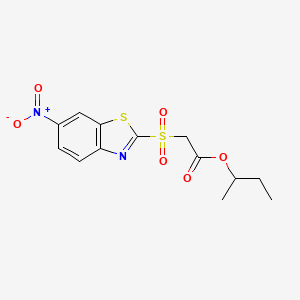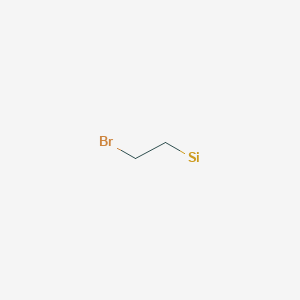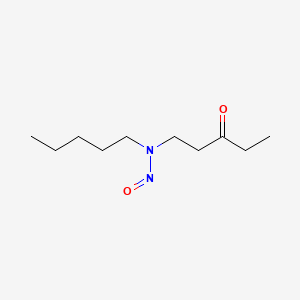
3-Pentanone, 1-(nitrosopentylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanone, 1-(nitrosopentylamino)- is an organic compound that belongs to the class of nitrosoamines Nitrosoamines are characterized by the presence of a nitroso group (-NO) attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1-(nitrosopentylamino)- typically involves the reaction of 3-pentanone with nitrosating agents. One common method is the reaction of 3-pentanone with sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl). The reaction proceeds as follows:
3-Pentanone+NaNO2+HCl→3-Pentanone, 1-(nitrosopentylamino)-+NaCl+H2O
Industrial Production Methods
Industrial production of 3-Pentanone, 1-(nitrosopentylamino)- may involve large-scale nitrosation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentanone, 1-(nitrosopentylamino)- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
3-Pentanone, 1-(nitrosopentylamino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Pentanone, 1-(nitrosopentylamino)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, including modulation of enzyme activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pentanone: A simple ketone with similar structural features but lacking the nitroso group.
1-Nitrosopentylamine: A nitrosoamine with a similar nitroso group but different alkyl chain structure.
Uniqueness
3-Pentanone, 1-(nitrosopentylamino)- is unique due to the presence of both a ketone and a nitroso group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.
Propriétés
Numéro CAS |
79448-22-9 |
|---|---|
Formule moléculaire |
C10H20N2O2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
N-(3-oxopentyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C10H20N2O2/c1-3-5-6-8-12(11-14)9-7-10(13)4-2/h3-9H2,1-2H3 |
Clé InChI |
PFUMJUUIAODPQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCC(=O)CC)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




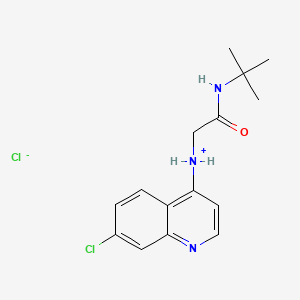

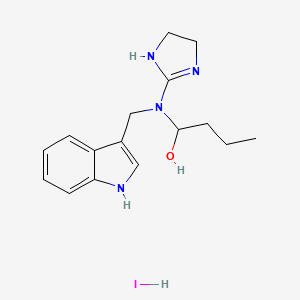
![1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt](/img/structure/B14439225.png)
![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)
![6,10-Dichloro-5h-benzo[a]phenothiazin-5-one](/img/structure/B14439229.png)
![(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14439233.png)
methylene]-](/img/structure/B14439254.png)
